molecular formula C19H20F3N5O3 B2841503 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097917-75-2

1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2841503
CAS RN: 2097917-75-2
M. Wt: 423.396
InChI Key: BQCBMTCSOXCPCD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Molecular Design and Synthesis

Compounds similar to the one mentioned have been designed and synthesized for their potential biological activities. For example, a study by Oguchi et al. (2000) involved the design, synthesis, and evaluation of a series of imidazopyridine thiazolidine-2,4-diones, which are structurally related to the compound . These compounds were evaluated for their hypoglycemic activity, indicating their potential application in diabetes treatment. The research focused on understanding structure-activity relationships and identifying promising candidates for further clinical studies (Oguchi et al., 2000).

Antimicrobial Activity

Another area of application for similar compounds is in the development of antimicrobial agents. For instance, Pękala et al. (2005) synthesized new 5-arylidene imidazolidine-2,4-dione derivatives and evaluated their anti-arrhythmic activity, as well as their antimicrobial potential. The study highlights the importance of structural modifications to enhance biological activity and specificity (Pękala et al., 2005).

Antioxidant Properties

Compounds with structural features similar to the queried compound have also been explored for their antioxidant properties. A study by Gouda (2012) involved the synthesis of novel pyrazolopyridine derivatives, examining their ability to act as antioxidants. This research highlights the potential therapeutic applications of such compounds in combating oxidative stress-related diseases (Gouda, 2012).

Cancer Research

In cancer research, the design and synthesis of novel compounds for inhibiting cancer cell growth and proliferation are critical. For example, research by Abd El Ghani et al. (2022) on chromeno[4,3-b]pyridine derivatives involved computational and experimental studies to assess their anticancer activities, particularly against breast cancer. Such studies contribute to the development of new chemotherapeutic agents (Abd El Ghani et al., 2022).

Electrochemical Studies

The electrochemical properties of hydantoin derivatives, which share functional group similarities with the queried compound, have been investigated to understand their redox behavior. Nosheen et al. (2012) studied the electrochemical oxidation of new hydantoin derivatives, providing insights into their electrochemical behavior and potential applications in biochemical studies (Nosheen et al., 2012).

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is a current public health priority . Heterocyclic compounds, such as imidazole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

1-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c20-19(21,22)11-27-17(29)10-26(18(27)30)13-5-7-24(8-6-13)16(28)9-25-12-23-14-3-1-2-4-15(14)25/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCBMTCSOXCPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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